2-Acetamido-5-methylthiazole

Descripción general

Descripción

2-Acetamido-4-methylthiazole is a benzothiazinone analog, which is shown to be the xanthine oxidase inhibitor .

Synthesis Analysis

The metabolism of 2-acetamido-4-methylthiazole in rat has been studied. Sulfonation of 2-acetamido-4-methylthiazole by chlorosulfonic acid has been reported . A novel series of 2-acetamido- and 2 or 3-propanamido-thiazole analogs was designed and synthesized . A new series of 2-acetamido-4-(5-substituted-phenyl-4H-[1,2,4]triazol-3-yl)methylthiazole were synthesized by the one pot cyclocondensation reaction of 2-(2-acetamido-thiazol-4-yl)acetohydrazide with different substituted aromatic/heterocyclic aldehyde .Molecular Structure Analysis

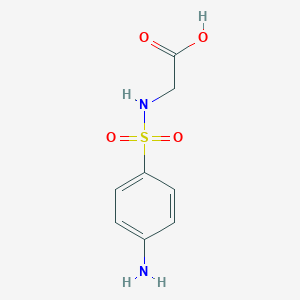

The molecular formula of 2-Acetamido-4-methylthiazole is C6H8N2OS . The average mass is 142.179 Da and the monoisotopic mass is 142.020081 Da .Chemical Reactions Analysis

Thiazoles have diverse biological activities and have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The nitration of 2-acetamido-4-methylthiazole has been reported .Physical And Chemical Properties Analysis

2-Acetamido-4-methylthiazole is a solid substance with a melting point of 134-136 °C (lit.) . It has an empirical formula of C6H8N2OS and a molecular weight of 156.21 .Aplicaciones Científicas De Investigación

Antioxidant Development

2-Acetamido-5-methylthiazole has been explored for its potential in creating antioxidants. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The thiazole ring, a core structure in this compound, is known for its role in synthesizing molecules with antioxidant properties .

Analgesic Agents

Research has indicated that thiazole derivatives can act as analgesics, providing pain relief. 2-Acetamido-5-methylthiazole could be a precursor in developing new pain-relief medications with potentially fewer side effects compared to current treatments .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiazole compounds make 2-Acetamido-5-methylthiazole a candidate for the development of anti-inflammatory drugs. These could offer alternative treatments for conditions like arthritis and inflammatory bowel disease .

Antimicrobial and Antifungal Applications

Thiazoles, including 2-Acetamido-5-methylthiazole, are studied for their antimicrobial and antifungal activities. This research is vital in the fight against drug-resistant strains of bacteria and fungi .

Antiviral Research

Compounds with a thiazole structure have shown promise in antiviral research. 2-Acetamido-5-methylthiazole could contribute to the synthesis of new drugs targeting viruses, including HIV, offering hope for more effective treatments .

Neuroprotective Therapies

Neurodegenerative diseases pose a significant challenge in medicine. Thiazole derivatives are being investigated for their neuroprotective effects, which could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease .

Antitumor and Cytotoxic Agents

There is ongoing research into the antitumor and cytotoxic activities of thiazole derivatives. 2-Acetamido-5-methylthiazole may play a role in developing new cancer therapies, particularly in targeting specific tumor cell lines .

Chemical Reaction Accelerators

The thiazole ring is a key component in various chemical reaction accelerators. 2-Acetamido-5-methylthiazole could be utilized in catalyzing certain chemical reactions, enhancing efficiency in pharmaceutical synthesis .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include 2-acetamido-5-methylthiazole, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that 2-Acetamido-5-methylthiazole might interact with its targets through these mechanisms.

Biochemical Pathways

Thiazole derivatives have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that 2-Acetamido-5-methylthiazole might affect multiple biochemical pathways.

Pharmacokinetics

It’s known that the metabolism of 2-acetamido-4-methylthiazole in rats has been studied , suggesting that similar studies might have been conducted for 2-Acetamido-5-methylthiazole.

Result of Action

Thiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines , suggesting that 2-Acetamido-5-methylthiazole might have similar effects.

Action Environment

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the solubility of 2-Acetamido-5-methylthiazole might be influenced by the solvent environment.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

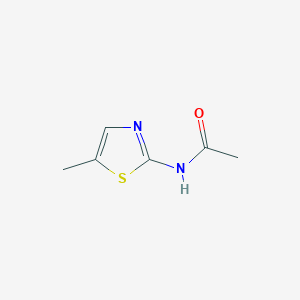

N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAPKQNASNXGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305403 | |

| Record name | 2-Acetamido-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-5-methylthiazole | |

CAS RN |

61996-32-5 | |

| Record name | 61996-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research primarily focuses on nitration reactions. Can 2-acetamido-5-methylthiazole undergo nitration, and if so, where does the nitro group attach?

A1: Yes, the research demonstrates that 2-acetamido-5-methylthiazole can be nitrated []. The study reveals that despite having an acetamido group, the compound undergoes nitration at the three position of the thiazole ring. This suggests that 2-acetamido-5-methylthiazole can exist in a tautomeric form, transitioning from the acetamido to the acetimido group, allowing for nitration at the three position.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.